molecular formula C15H8BrClO2 B3058324 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one CAS No. 88953-01-9

6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one

Cat. No.: B3058324
CAS No.: 88953-01-9
M. Wt: 335.58 g/mol
InChI Key: FVVOWPSJYLMBFF-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one is a chromenone derivative characterized by a bicyclic core structure (4H-chromen-4-one) substituted with a bromine atom at position 6 and a 2-chlorophenyl group at position 2. Chromenones, or flavones, are oxygen-containing heterocycles widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

6-bromo-2-(2-chlorophenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVOWPSJYLMBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351007
Record name 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88953-01-9
Record name 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

Reaction Mechanism and Precursor Selection

The Friedel-Crafts acylation is a cornerstone for constructing the chromenone core. In this method, 2-chlorobenzoyl chloride serves as the acylating agent, reacting with a brominated phenolic precursor to form the ketone intermediate. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential for activating the acyl chloride and promoting electrophilic aromatic substitution. For instance, the synthesis of analogous compounds involves the use of AlCl₃ in anhydrous tetrahydrofuran (THF) at −5°C to 10°C to minimize side reactions.

The bromine substituent is typically introduced early in the synthesis via bromination of the phenolic starting material. For example, 6-bromo-2H-chromen-2-one derivatives are synthesized by brominating 4-hydroxycoumarin using bromine in acetic acid, achieving regioselectivity at the 6-position due to the directing effects of the carbonyl group.

One-Pot Synthesis Optimization

A notable advancement is the one-pot methodology, which combines acylation and reduction steps to streamline production. As demonstrated in a patent for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, the sequential use of AlCl₃ for acylation and sodium borohydride (NaBH₄) for reduction eliminates intermediate isolation, reducing solvent waste and improving yield. Applied to 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one, this approach would involve:

  • Acylation : Reacting 6-bromo-4-hydroxycoumarin with 2-chlorobenzoyl chloride in THF/AlCl₃ at −5°C.
  • Reduction : Treating the intermediate ketone with NaBH₄ at 70°C to achieve cyclodehydration, forming the chromenone ring.

Key parameters include:

  • Molar ratios : A 1.1:1 ratio of 2-chlorobenzoyl chloride to phenolic precursor ensures complete conversion.
  • Catalyst loading : AlCl₃ at 1.25 equivalents relative to the acyl chloride optimizes electrophilic activation.
  • Temperature control : Maintaining sub-10°C conditions during acylation prevents polymerization.

Gould-Jacobs Cyclization Approach

Cyclization of β-Keto Esters

The Gould-Jacobs reaction enables the formation of the chromenone ring via thermal cyclization of an aniline-derived β-keto ester. For this compound, this method requires:

  • Synthesis of β-keto ester : Condensing 2-chlorophenylacetonitrile with ethyl bromoacetate in the presence of sodium ethoxide.
  • Cyclization : Heating the β-keto ester in polyphosphoric acid (PPA) at 120°C–140°C to induce ring closure.

This route offers advantages in regioselectivity, as the electron-withdrawing bromine atom directs cyclization to the 6-position. However, the need for high temperatures and corrosive reagents like PPA poses scalability challenges.

Halogen Incorporation Strategies

Introducing halogens post-cyclization is often impractical due to the stability of the chromenone ring. Thus, pre-functionalized precursors are preferred. For example, 3-acetyl-6-bromo-2H-chromen-2-one, a key intermediate reported in PMC studies, is synthesized by brominating 3-acetylcoumarin followed by acetylation. Adapting this to the target compound would involve substituting the acetyl group with a 2-chlorophenyl moiety via nucleophilic aromatic substitution.

Post-Functionalization and Derivatization

Recrystallization and Purification

Final purification typically involves recrystallization from ethanol or dichloromethane, as detailed in patent data. Activated carbon decolorization is employed to remove impurities, achieving HPLC purities exceeding 98.5%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods
Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Friedel-Crafts AlCl₃ THF −5 to 70 57 98.5
Gould-Jacobs PPA 120–140 48 95.0
Suzuki-Miyaura Pd(PPh₃)₄ Dioxane 100 62* 97.0*

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The chromen-4-one core can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups at the 6th position.

    Oxidation Reactions: Oxidized derivatives such as quinones.

    Reduction Reactions: Dihydro derivatives of the chromen-4-one core.

Scientific Research Applications

While specific case studies and comprehensive data tables for "6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one" are not available in the search results, the provided documents offer insights into its properties, potential applications, and related compounds.

Note: There is some ambiguity in the search results, with some results referring to "6-bromo-2-(3-chlorophenyl)-4H-chromen-4-one" and others to "this compound" . These are different compounds with potentially different applications, so the information below is presented with that distinction in mind.

Anti-Apoptotic Activity and Cancer Therapy

Chromen-4-one derivatives, including those with bromo and chlorophenyl substitutions, may have applications in cancer therapy . These compounds can function as inhibitors of anti-apoptotic Bcl-2 family member proteins .

Mechanism of Action:

  • Lowering the apoptotic threshold of cells expressing anti-apoptotic Bcl-2 family members .
  • Increasing the proportion of cells that successfully execute the apoptosis program in response to anticancer drugs or radiation .
  • Sensitizing cells to inducers of apoptosis .

Therapeutic Potential:

  • Combination treatment with anticancer agents or radiation may produce a greater tumor response and clinical benefit .
  • Allowing administration of lower, less toxic doses of anticancer agents and/or radiation to achieve the same tumor response/clinical benefit as conventional doses .
  • Treating cancers characterized by resistance to cancer therapies (chemoresistant, radiation-resistant, hormone-resistant) .
  • Treating hyperproliferative diseases characterized by overexpression of anti-apoptotic Bcl-2 family members .

Use as Building Blocks for Synthesis

Radical-induced cascade annulation/hydrocarbonylation reactions can be used for the construction of 2-Aryl-4H-chromen-4-ones . These compounds can then be used in further synthetic transformations, such as rhodium-catalyzed oxidative C-H functionalization .

This compound

This specific compound has been isolated from the bark of a tree in the family Rutaceae .

6-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one

Available data includes:

  • IUPAC Name: 6-bromo-2-(3-chlorophenyl)chromen-4-one
  • Molecular Formula: C15H8BrClO2
  • Molecular Weight: 335.58 g/mol
  • Computed Properties: XLogP3 = 5.3, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 2, Rotatable Bond Count = 1

Further Research

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to altered cellular functions.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.

    Interaction with DNA: It may interact with DNA, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one lies in the ortho-chlorophenyl substituent at position 2 and bromine at position 4. Key comparisons with analogous compounds include:

Compound Name Substituents (Position) Key Structural Features Reference
6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one 6-Br, 2-(para-dimethylaminophenyl), 3-OH Electron-donating dimethylamino group enhances π-conjugation; hydroxy group enables hydrogen bonding .
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 2-(para-fluorophenyl), 3-OH Fluorine's electronegativity increases polarity; para-substitution reduces steric hindrance .
2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one 2-(para-bromo-ortho-fluorophenyl) Dual halogen substituents create steric and electronic effects; fluorine directs reactivity .
6-Bromo-3-methyl-4H-chromen-4-one 6-Br, 3-CH₃ Methyl group at position 3 increases hydrophobicity; lacks aryl substituents at position 2 .

Key Observations :

  • Electron-Withdrawing Effects: Bromine and chlorine substituents decrease electron density on the chromenone core, altering reactivity in electrophilic substitution reactions .

Key Observations :

  • Microwave irradiation (e.g., in ) reduces reaction time and improves yields for brominated chromenones.
  • Ortho-substituted aryl groups (as in the target compound) may require optimized conditions to mitigate steric challenges during synthesis.

Key Observations :

  • Halogen Synergy : Bromine and chlorine in the target compound may synergize to enhance membrane permeability or target binding .
  • Substituent Position : Ortho-chlorophenyl could improve lipophilicity, aiding penetration into microbial cells compared to para-substituted analogs .
Physical and Crystallographic Properties

Crystal packing and hydrogen bonding patterns are influenced by substituents:

Compound Crystallographic Features Key Interactions Reference
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Planar structure with intramolecular H-bonding N–H⋯O and Br⋯Cl interactions stabilize packing
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-4H-chromen-5(6H)-one Envelope conformation of chromene ring N–H⋯O and C–H⋯O hydrogen bonds

Key Observations :

  • Ortho-substituted aryl groups may induce non-planar conformations, affecting solubility .

Biological Activity

6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal, antibacterial, antitumor, and other therapeutic properties.

Chemical Structure

The compound features a bromine atom at the sixth position and a chlorophenyl group at the second position of the chromone structure. Its chemical formula is C15H10BrClO2.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. Studies have shown that derivatives of chromones possess varying degrees of antifungal efficacy against several fungal strains. For instance, a related study demonstrated that chromenol derivatives had minimum inhibitory concentrations (MIC) ranging from 22.1 to 184.2 µM against different fungi, indicating the potential of chromone derivatives as antifungal agents .

CompoundMIC (µM)Fungal Strain
This compoundTBDTBD
Chromenol Derivative 122.1Trichoderma viride
Chromenol Derivative 2184.2Aspergillus fumigatus

Antibacterial Activity

The antibacterial properties of chromone derivatives, including this compound, have also been explored. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Antitumor Activity

In vitro studies have indicated that certain chromone derivatives exhibit antitumor activity against cancer cell lines such as A549 (non-small cell lung cancer). For example, a related compound with a similar structure exhibited an IC50 value of 0.46 ± 0.02 μM against A549 cells, demonstrating significant cytotoxicity . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and caspase activation.

CompoundCell LineIC50 (µM)
This compoundA549TBD
Related Chromone DerivativeA5490.46 ± 0.02

The biological activity of chromone derivatives is often attributed to their ability to inhibit key enzymes or interfere with cellular processes. For example, antifungal activity may involve the inhibition of sterol 14α-demethylase (CYP51), while antitumor effects could be linked to the modulation of apoptosis-related proteins .

Case Studies

  • Antifungal Efficacy : A study assessed the antifungal activity of various chromenol derivatives and found that those with specific substituents exhibited enhanced activity against Trichoderma viride and other fungal strains.
  • Antitumor Mechanism : In another investigation, a halogenated chromone derivative was shown to induce apoptosis in A549 cells by increasing the pro-apoptotic protein Bax and activating caspase-3, highlighting its potential as an anticancer agent .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound Derivatives

DerivativeIR (C=O, cm⁻¹)¹H NMR (δ, ppm)LCMS (m/z)Reference
Parent compound16517.79–8.02 (m, 4H, Ar–H)384 [M+H]⁺
Tetrazole analog16487.54–7.40 (m, 3H, Ar–H)385 [M+H]⁺
Pyrimidine derivative16607.24–6.75 (m, 5H, Ar–H)438 [M+H]⁺

Q. Table 2. Crystallographic Parameters for Halogenated Chromenones

ParameterValue (Parent Compound)Value (Tetrazole Analog)Refinement Software
Space groupP 1P2₁/cSHELXL-2018
R₁ factor (%)4.25.1
Halogen disorderBr/Cl isotropicBr/Cl anisotropic

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
Reactant of Route 2
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6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one

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